

Application Notes and Protocols for Tracking 1-Deoxysphingolipid Metabolism Using Click Chemistry

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Compound of Interest

Compound Name: 1-Deoxysphingosine

Cat. No.: B1256055

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, which renders them resistant to canonical degradation pathways and leads to their accumulation.[3] Understanding the metabolism and cellular effects of these lipids is crucial for developing therapeutic strategies. Click chemistry, a powerful and versatile bioorthogonal ligation tool, offers a robust method for tracking the metabolic fate of 1-deoxysphingolipids in living cells and organisms.[4]

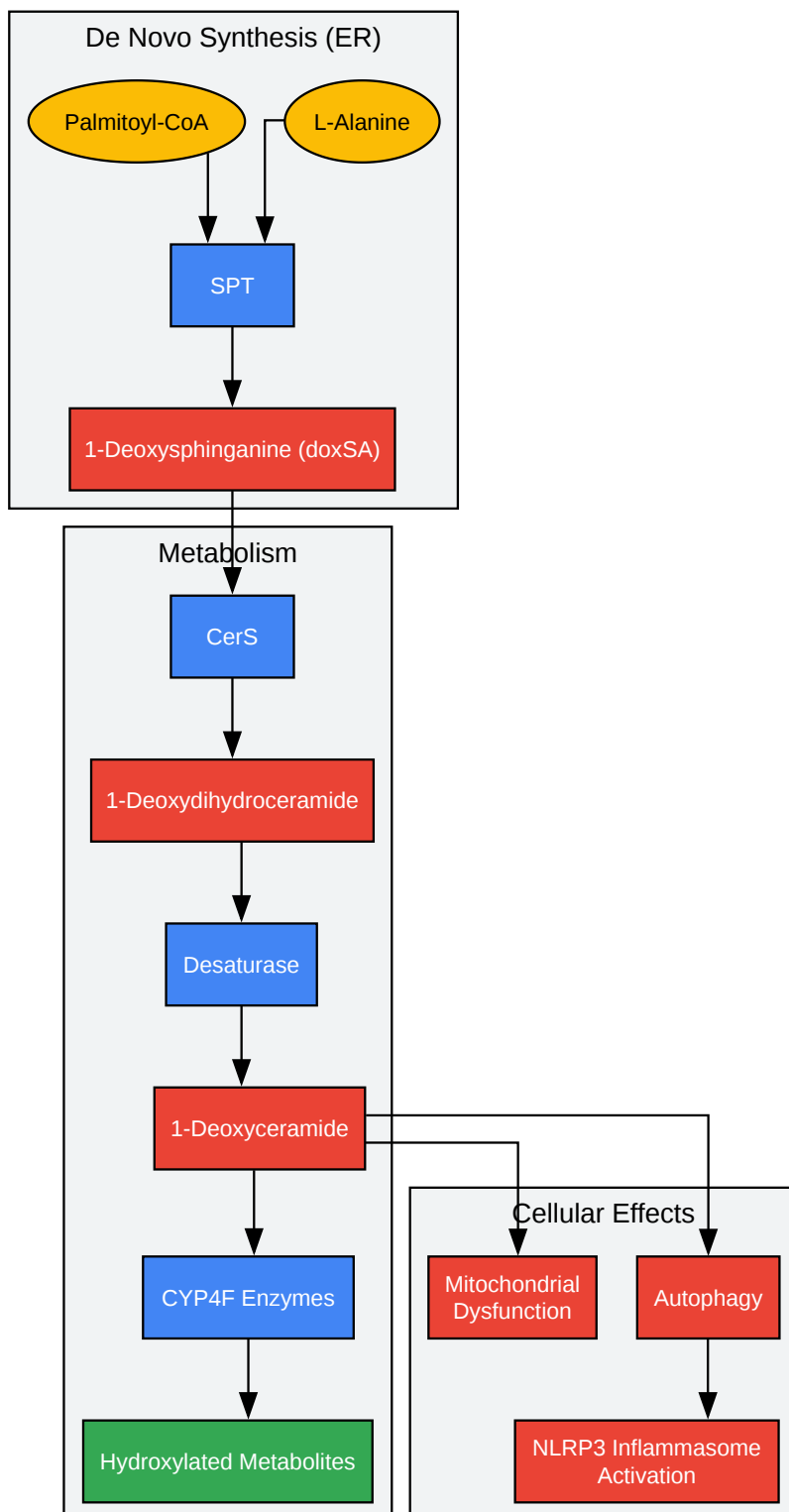
These application notes provide a comprehensive overview and detailed protocols for utilizing click chemistry to study 1-deoxysphingolipid metabolism. By employing alkyne-functionalized 1-deoxysphinganine (doxSA) analogs, researchers can metabolically label cells, and subsequently visualize and quantify the incorporation of these probes into downstream deoxySL species using fluorescence microscopy and mass spectrometry.

Signaling and Metabolic Pathways

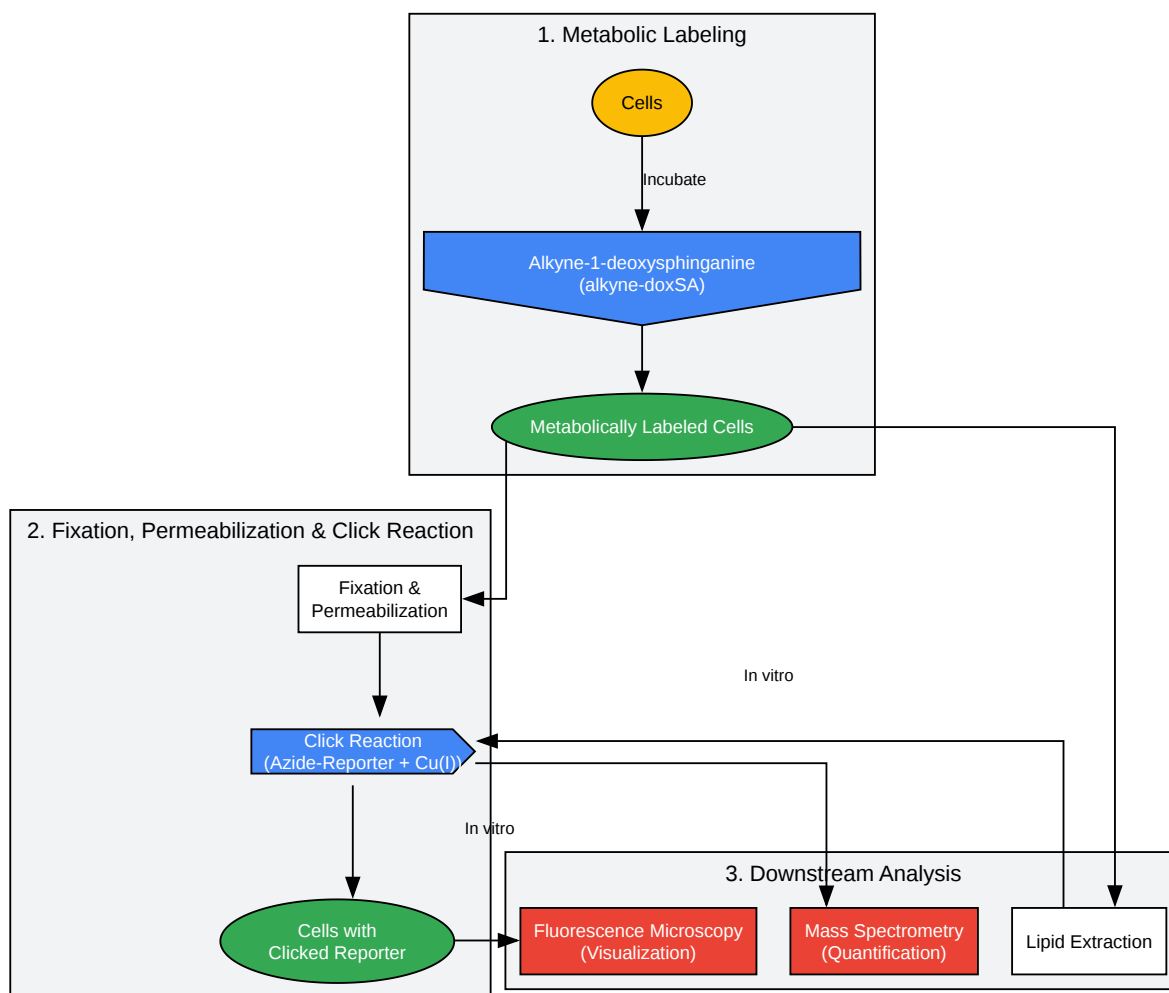
1-Deoxysphingolipids are synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine.[2][3] The resulting 1-deoxysphinganine can be further metabolized into various downstream products, including 1-deoxyceramides and 1-deoxydihydroceramides.[2] Accumulation of these lipids has been shown to induce cellular stress, leading to mitochondrial dysfunction, autophagy, and activation of the NLRP3 inflammasome.[2] Unlike canonical sphingolipids, 1-deoxySLs are not degraded by sphingosine-1-phosphate lyase but are instead metabolized by cytochrome P450 enzymes.

[1]

1-Deoxysphingolipid Metabolism and Downstream Effects



Click Chemistry Workflow for Tracking 1-Deoxysphingolipids

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